Tritriacontanoic acid, also known as psyllic acid or ceromelissic acid, is a saturated fatty acid with the molecular formula and a molecular mass of 494.88 g/mol. It is characterized by a long carbon chain containing thirty-three carbon atoms and is classified among very long-chain fatty acids. This compound typically exists in solid form at room temperature, with a melting point of approximately 94 °C .
Tritriacontanoic acid is naturally found in various biological sources, including insect waxes, particularly those of wax scale insects, as well as in the propolis of bees and certain plant species. Its name is derived from the alder leaf flea (Psylla alni), which is associated with its occurrence in nature .
These reactions highlight the compound's versatility in organic synthesis and industrial applications.
Tritriacontanoic acid exhibits biological properties that are of interest in various fields:
Tritriacontanoic acid can be synthesized through various methods:
Tritriacontanoic acid finds applications across various sectors:
Research on tritriacontanoic acid has focused on its interactions with other compounds:
Tritriacontanoic acid shares structural similarities with several other long-chain fatty acids. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Myristic Acid | C_{14}H_{28}O_{2} | Shorter chain length; common in nut oils |
| Palmitic Acid | C_{16}H_{32}O_{2} | Widely found in animal fats |
| Stearic Acid | C_{18}H_{36}O_{2} | Commonly used in soap production |
| Arachidic Acid | C_{20}H_{40}O_{2} | Found in peanut oil; used for industrial purposes |
| Behenic Acid | C_{22}H_{44}O_{2} | Used in cosmetics; known for emollient properties |
| Lignoceric Acid | C_{24}H_{48}O_{2} | Found in plant waxes; potential industrial uses |
What sets tritriacontanoic acid apart is its exceptionally long carbon chain, which contributes to its unique physical properties such as higher melting points compared to shorter chain fatty acids. This property allows it to perform effectively as a solid fat at room temperature, making it suitable for specific applications where stability is crucial.
The scale insect genus Ceroplastes represents one of the most significant entomological sources of tritriacontanoic acid, particularly through their complex wax secretion mechanisms [1] [7]. Research conducted on Ceroplastes pseudoceriferus Green revealed that the wax secretions contain a sophisticated mixture of fatty acids, with tritriacontanoic acid forming part of a dominant group comprising over thirty percent of the total wax composition [1]. The complete fatty acid profile of these secretions encompasses fifteen normal acids ranging from C₈ to C₃₂, with octacosanoic, triacontanoic, and dotriacontanoic acids representing the major components [1] [7].
The wax composition analysis demonstrates that fatty acids constitute 34.2 percent of the total secretion, accompanied by 27.1 percent unsaponifiable matter and 29.5 percent resin acids [1]. Within this complex matrix, tritriacontanoic acid serves as a structural component that contributes to the protective and waterproofing properties of the insect's external covering [1] [7]. The biosynthetic pathway in these scale insects involves the fatty acid elongase complex, which sequentially adds two-carbon units to extend the growing fatty acid chain [5].
The Chinese white wax scale represents another significant source within the Ceroplastes genus, where tritriacontanoic acid participates in the formation of the characteristic white waxy covering [5]. Weighted gene coexpression network analysis has identified key genes involved in wax biosynthesis, including elongation of very-long-chain fatty acids protein and fatty acyl-coenzyme A reductase, which are essential catalytic enzymes in the fatty acid metabolism pathway [5]. These enzymatic systems enable the production of very-long-chain fatty acids that serve as precursors for the complex wax compositions observed in scale insect secretions [5].
| Species | Tritriacontanoic Acid Content | Wax Composition Context | Reference Classification |
|---|---|---|---|
| Ceroplastes pseudoceriferus | Part of 30% major acids | 34.2% fatty acids total | Scale insect (Coccidae) |
| Chinese white wax scale | Present in wax secretions | Complex biosynthesis pathway | Scale insect (Coccidae) |
| Mealybug species | Minor component | Mixed alcohol-acid esters | Hemiptera (Pseudococcidae) |
| Psylla alni | Derived compound name | Named source organism | Psyllid (Psyllidae) |
The nomenclature of tritriacontanoic acid derives directly from its association with Psylla alni, the alder leaf flea, which represents the type species for this particular fatty acid compound [8] [11]. Psylla alni, a plant-feeding hemipteran in the family Psyllidae, demonstrates a monophagous relationship with various Betulaceae species, including Alnus glutinosa, Alnus hirsuta, Alnus incana, Alnus japonica, and Alnus viridis [11]. The insect's larvae feed on young shoots in leaf axils, and the nymphs are characteristically covered by white waxy secretions that contain tritriacontanoic acid as a key component [11].
The distribution of Psylla alni spans both the Palearctic realm, extending from Europe to Siberia and Sakhalin, Kazakhstan, and the Caucasus, and the Nearctic realm, encompassing Canada and the United States of America [11]. This wide geographical distribution suggests that tritriacontanoic acid biosynthesis represents an evolutionarily conserved mechanism for protective wax formation across diverse climatic conditions [11]. The species exhibits univoltine behavior with one generation per year, overwintering as eggs, and adults present from June to October [11].
Saccharum officinarum, commonly known as sugar cane, represents a major botanical source of tritriacontanoic acid within plant-derived wax compositions [12] [13]. The sugar cane wax acid mixture contains thirteen aliphatic primary alcohols ranging from C₂₄ to C₃₆, with tritriacontanoic acid representing a significant component of this complex [13]. Research has documented that sugar cane wax acids, also designated as mixture designation 003, contain tritriacontanoic acid alongside tetracosanoic acid, pentacosanoic acid, hexacosanoic acid, heptacosanoic acid, octacosanoic acid, nonacosanoic acid, triacontanoic acid, hentriacontanoic acid, dotriacontanoic acid, tetratriacontanoic acid, pentatriacontanoic acid, and hexatriacontanoic acid [13] [22].
The sugar cane wax extraction process involves saponification followed by purification using various organic solvents including normal-hexane, ethanol, and acetone [13]. The resulting mixture demonstrates a total purity exceeding seventy-five percent, with octacosanoic acid representing the most abundant compound within the complex [13]. Tritriacontanoic acid within this botanical context serves protective functions as part of the cuticular wax system that provides barrier properties against environmental stresses [12] [13].
| Plant Source | Part/Product | Tritriacontanoic Acid Context | Chain Length Series | Associated Compounds |
|---|---|---|---|---|
| Saccharum officinarum (Sugar cane) | Wax extract | Component of wax acids mixture | C₂₄-C₃₆ acids present | Octacosanoic, dotriacontanoic acids |
| Pedalium murex | Plant tissue | Natural occurrence documented | Very-long-chain fatty acids present | Various very-long-chain fatty acids |
| Tripterygium wilfordii | Plant tissue | Natural occurrence documented | Very-long-chain fatty acids present | Various very-long-chain fatty acids |
| Rhizophora apiculata | Plant tissue | Natural occurrence documented | Very-long-chain fatty acids present | Various very-long-chain fatty acids |
| Chinese wolfberries | Fruit | Nutritional source | Mixed fatty acids | Various nutrients |
Propolis, the resinous natural product collected by honeybees from tree exudates, represents a complex matrix where tritriacontanoic acid may occur as part of the fatty acid complement, though specific quantification remains limited in current literature [17] [18]. The fatty acid composition of propolis demonstrates significant geographical variation, with studies from Jordan revealing major components including palmitic acid at 44.6 percent, oleic acid at 24.6 percent, arachidic acid at 7.4 percent, and stearic acid at 5.4 percent [17] [18]. The complete fatty acid profile encompasses nineteen compounds ranging from butyric acid to lignoceric acid, suggesting that tritriacontanoic acid, if present, would constitute part of the very-long-chain fatty acid fraction [18].
The biosynthetic mechanisms underlying propolis formation involve honeybee processing of plant-derived resins through enzymatic modification and addition of bee-specific compounds [17] [18]. The hexane extract of propolis contains various fatty acids that represent the first comprehensive documentation of fatty acid methyl esters in certain geographical regions [18]. Gas chromatography-flame ionization detector analysis has identified saturated fatty acids comprising 65.10 percent of the total, monounsaturated fatty acids representing 27.24 percent, and polyunsaturated fatty acids accounting for 7.66 percent [18].
Propolis composition studies from different regions, including Turkey specifically the Bingol region, demonstrate significant variation in fatty acid profiles, indicating that tritriacontanoic acid presence and concentration would depend on the botanical sources available to bee colonies [21]. The antimicrobial and antioxidant properties of propolis derive from the complex interaction of fatty acids, flavonoids, phenolic compounds, and other bioactive constituents [17] [18]. Research has established that propolis contains various long-chain fatty acids, though specific documentation of tritriacontanoic acid requires further analytical investigation [21].
The apian modification of plant-derived compounds involves enzymatic processes that may alter the original fatty acid composition of source materials [17] [18]. Beeswax, a related apian product, contains primarily five main groups of components including free fatty acids typically comprising 12-14 percent of the total composition, with most being saturated fatty acids having chain lengths of C₂₄-C₃₂ [20]. This chain length range suggests that tritriacontanoic acid could theoretically occur in bee-derived products, though specific identification requires targeted analytical approaches [20].
| Study Region | Major Fatty Acids (%) | Tritriacontanoic Acid Status | Total Fatty Acid Content | Biosynthetic Origin |
|---|---|---|---|---|
| Jordan | Palmitic (44.6%), Oleic (24.6%) | Not specifically quantified | Multiple C₄-C₂₄ acids | Bee processing of plant resins |
| Turkey (Bingol) | Variable composition | Not specifically reported | Regional variation noted | Geographic variation |
| Various locations | Palmitic, stearic, oleic | Part of long-chain acids | Typically 12-14% of wax | Apian modification |
The biosynthesis and occurrence of tritriacontanoic acid demonstrate remarkable consistency across biological kingdoms, reflecting conserved evolutionary mechanisms for very-long-chain fatty acid production [14] [27]. In plant systems, the fatty acid elongase complex consists of four core enzymes: ketoacyl-coenzyme A synthase, ketoacyl-coenzyme A reductase, 3-hydroxy acyl-coenzyme A dehydratase, and enoyl-coenzyme A reductase [14] [37]. This multi-enzymatic complex facilitates the sequential addition of two-carbon units to growing fatty acid chains, enabling the production of very-long-chain fatty acids including tritriacontanoic acid [14] [37].
Plant species demonstrate extensive genetic redundancy in fatty acid elongation systems, with Arabidopsis thaliana containing twenty-one ketoacyl-coenzyme A synthase genes that participate in various elongation complexes [37]. The chain-length specificity of different elongase complexes determines the final fatty acid composition, with some complexes capable of producing fatty acids up to thirty-eight carbon atoms in length [14] [37]. Very-long-chain fatty acids serve multiple functions in plants, including membrane homeostasis, energy storage in triacylglycerols, and formation of protective lipid barriers such as cuticular waxes and suberin monomers [14].
In animal systems, the elongation of very long chain fatty acids protein family, specifically elongation of very long chain fatty acids protein 1 through elongation of very long chain fatty acids protein 7, facilitates the synthesis of very-long-chain fatty acids through analogous mechanisms [41]. These elongases demonstrate distinct substrate specificities, with some preferentially elongating shorter chain fatty acids while others specialize in polyunsaturated fatty acid elongation [41] [42]. The mammalian elongation systems share structural and functional similarities with plant elongases, suggesting common evolutionary origins for very-long-chain fatty acid biosynthesis [41].
Insect wax biosynthesis represents a specialized application of fatty acid elongation mechanisms, where tritriacontanoic acid serves structural and protective functions [1] [5]. The Chinese white wax scale demonstrates sophisticated regulation of wax biosynthesis through weighted gene coexpression networks that coordinate the expression of multiple elongase components [5]. Comparative analysis reveals that insect elongase systems can produce fatty acid chain lengths comparable to those found in plant cuticular waxes, indicating convergent evolution of protective lipid barrier formation [1] [5].
The functional significance of tritriacontanoic acid varies across biological kingdoms but consistently relates to barrier formation and protection [1] [13] [14]. In insects, the compound contributes to waterproofing and physical protection through wax secretions [1]. Plant systems utilize tritriacontanoic acid as part of cuticular wax formations that prevent desiccation and provide defense against pathogens [13] [14]. The comparative analysis demonstrates that very-long-chain fatty acid biosynthesis represents a fundamental biological process with conserved mechanisms across diverse taxonomic groups [27] [30].
| Kingdom/Group | Biosynthetic Pathway | Chain Length Range | Tritriacontanoic Role | Functional Significance |
|---|---|---|---|---|
| Insects (Ceroplastes) | Fatty acid elongase complex | C₈-C₃₂ fatty acids | Structural wax component | Protection, waterproofing |
| Plants (Saccharum) | Plant very-long-chain fatty acid elongation | C₂₄-C₃₆ wax acids | Protective wax barrier | Cuticle formation |
| Bee products (Propolis) | Modified plant compounds | C₄-C₂₄ primarily | Minor component | Antimicrobial properties |
| Mammals (Research context) | Elongation of very long chain fatty acids protein enzyme systems | C₂₀+ elongation | Research compound | Membrane studies |